N-(furan-2-ylmethyl)-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide
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Overview
Description
“N-(furan-2-ylmethyl)-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide” is a synthetic organic compound that belongs to the class of benzamides. This compound features a furan ring, a methylphenyl group, and an oxadiazole ring, making it a molecule of interest in various fields of research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(furan-2-ylmethyl)-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the furan ring: This step may involve a nucleophilic substitution reaction where the furan ring is introduced to the intermediate compound.
Formation of the benzamide: The final step involves the coupling of the oxadiazole-furan intermediate with a benzoyl chloride derivative under basic conditions to form the benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring in the compound can undergo oxidation reactions, potentially forming furan-2-carboxylic acid derivatives.
Reduction: The oxadiazole ring may be reduced under specific conditions to form corresponding amine derivatives.
Substitution: The benzamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions may include the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amine derivatives of the oxadiazole ring.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structure.
Medicine: Investigation as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of “N-(furan-2-ylmethyl)-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide” would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The furan and oxadiazole rings could play a role in binding to molecular targets, while the benzamide group may influence the compound’s overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzamide: Similar structure with a chlorophenyl group instead of a methylphenyl group.
N-(furan-2-ylmethyl)-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide: Contains a methoxyphenyl group instead of a methylphenyl group.
Uniqueness
The uniqueness of “N-(furan-2-ylmethyl)-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide” lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c1-14-8-10-15(11-9-14)19-23-21(27-24-19)18-7-3-2-6-17(18)20(25)22-13-16-5-4-12-26-16/h2-12H,13H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVOSWSWMMLGJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3C(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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